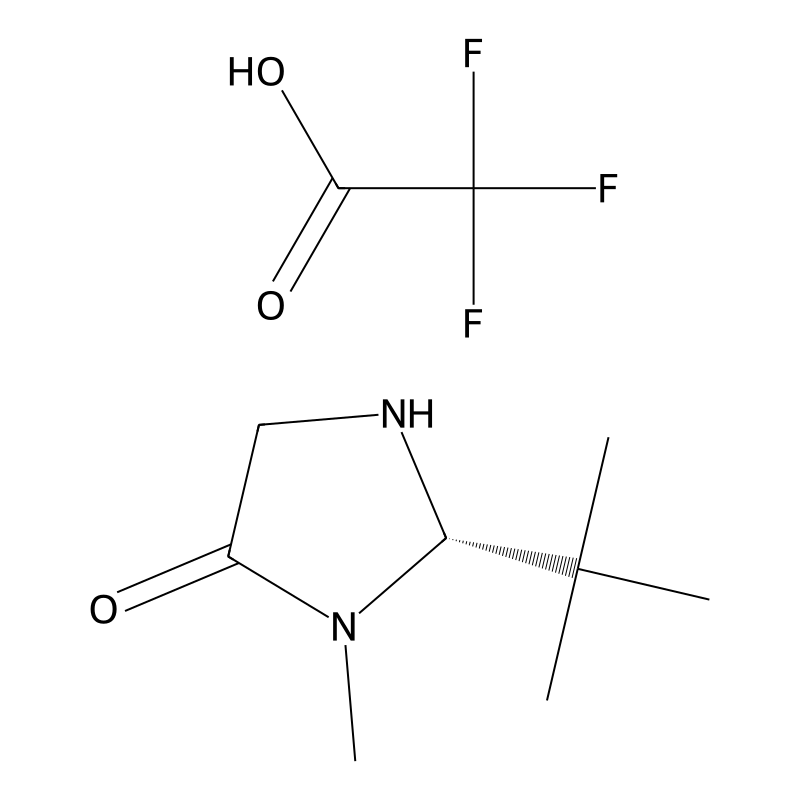

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid (CAS 900503-70-0) is a highly privileged first-generation MacMillan organocatalyst. Characterized by its rigid imidazolidinone core and a bulky C2-tert-butyl substituent, it operates via reversible iminium and enamine activation of α,β-unsaturated aldehydes and ketones. Formulated specifically as the trifluoroacetic acid (TFA) salt, this catalyst provides an optimal balance of acidity for rapid condensation/hydrolysis cycles while maintaining excellent solubility in non-polar organic solvents. It is a critical reagent for asymmetric Diels-Alder cycloadditions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations, offering predictable stereocontrol and high turnover numbers in both discovery chemistry and scalable pharmaceutical intermediate synthesis [1].

Substituting this specific catalyst with generic secondary amines (like L-proline), alternative MacMillan generations, or different salt forms frequently leads to catastrophic drops in enantiomeric excess (ee) and reaction yield. The C2-tert-butyl group is essential for locking the reactive iminium ion into a single (E)-geometry; replacing it with a 2,2-dimethyl group often allows competitive (Z)-iminium formation, degrading stereoselectivity. Furthermore, the counterion is not merely a spectator. Substituting the TFA salt with an HCl or p-TSA salt alters the tight ion-pair dynamics in the transition state and reduces catalyst solubility in ethereal or halogenated solvents, leading to sluggish kinetics, increased side reactions, and poor reproducibility in asymmetric transformations [1].

TFA Salt Advantage in Reaction Kinetics and Ion-Pair Stereocontrol

The choice of counterion in MacMillan catalysts dictates both the solubility profile and the transition-state organization. The trifluoroacetic acid (TFA) salt provides an optimal pKa (~0.23) that is acidic enough to drive rapid iminium formation but weakly coordinating enough to form a tight, stereodirecting ion pair without acting as a competing nucleophile. Compared to the HCl salt, which suffers from poor solubility in solvents like DCM and ether, or stronger acids (e.g., TfOH) that can cause substrate decomposition, the TFA salt consistently delivers higher yields and improved enantioselectivity (frequently >90% ee) in benchmark Friedel-Crafts and cycloaddition reactions [1].

| Evidence Dimension | Catalyst solubility and benchmark enantioselectivity |

| Target Compound Data | TFA salt (High solubility in DCM/ether, >90% ee) |

| Comparator Or Baseline | HCl salt (Poor solubility, sluggish kinetics, lower ee) |

| Quantified Difference | Enhanced reaction rate and >10-15% ee improvement in non-polar media |

| Conditions | Iminium-catalyzed asymmetric Friedel-Crafts or Diels-Alder reactions in DCM/ether |

Procuring the TFA salt ensures immediate solubility and optimal acidic turnover, preventing the need for extensive solvent optimization or heterogeneous reaction conditions.

Enforced (E)-Iminium Geometry via C2 Steric Bulk

The structural design of the (S)-2-tert-butyl-3-methyl-4-imidazolidinone core is specifically engineered to control the geometry of the intermediate iminium ion. The bulky tert-butyl group at the C2 position strongly repels the incoming aldehyde chain, exclusively enforcing the formation of the (E)-iminium isomer. In contrast, less sterically demanding analogs, such as the 2,2-dimethyl variant, can allow competitive formation of the (Z)-iminium isomer. This geometric leakage directly translates to a loss of facial discrimination, where the tert-butyl catalyst maintains >95% ee across a broad range of dienophiles, while the dimethyl analog often drops below 85% ee .

| Evidence Dimension | Enantiomeric excess (ee) via geometric control |

| Target Compound Data | C2-tert-butyl variant (>95% ee, exclusive (E)-iminium) |

| Comparator Or Baseline | 2,2-dimethyl variant (<85% ee, mixed iminium geometry) |

| Quantified Difference | >10% increase in ee due to rigid geometric locking |

| Conditions | Asymmetric Diels-Alder cycloaddition with α,β-unsaturated aldehydes |

Buyers requiring the highest possible enantiopurity for pharmaceutical intermediates must select the tert-butyl variant to avoid costly downstream chiral resolution.

Enhanced Reactivity for Sterically Demanding Substrates

While second-generation MacMillan catalysts feature a C5-benzyl group to enhance shielding, this added bulk can severely retard reaction rates when coupling sterically demanding substrates. The (S)-2-tert-butyl-3-methyl-4-imidazolidinone catalyst lacks this C5 substitution, rendering the top face of the catalyst more accessible. This structural feature allows it to efficiently process α-substituted or bulky α,β-unsaturated aldehydes that fail to react or react unacceptably slowly with the second-generation (2S,5S)-5-benzyl catalyst, maintaining high turnover frequencies without sacrificing the facial shielding provided by the C2-tert-butyl group [1].

| Evidence Dimension | Turnover frequency and yield for bulky substrates |

| Target Compound Data | C5-unsubstituted 1st-gen catalyst (High yield, rapid turnover) |

| Comparator Or Baseline | C5-benzyl 2nd-gen catalyst (Low yield, stalled reactions) |

| Quantified Difference | Enables reactivity with sterically hindered aldehydes |

| Conditions | Organocatalytic activation of α-substituted enals |

For synthetic routes involving complex, sterically encumbered aldehyde precursors, this specific first-generation catalyst is required to achieve viable manufacturing yields.

Asymmetric Diels-Alder and 1,3-Dipolar Cycloadditions

The TFA salt's excellent solubility in non-polar solvents makes it the premier choice for synthesizing highly functionalized chiral cyclic frameworks, such as pyrrolidines and cyclohexenes, which are critical scaffolds in alkaloid and pharmaceutical synthesis [1].

Enantioselective Friedel-Crafts Alkylations

The precise pKa of the trifluoroacetate counterion facilitates the rapid activation of α,β-unsaturated aldehydes for the asymmetric alkylation of electron-rich aromatics (e.g., indoles and pyrroles), a key step in the synthesis of bioactive heterocycles [1].

Sterically Demanding Iminium Catalysis

Because it lacks the C5-benzyl group of second-generation catalysts, this compound is specifically deployed when the synthetic route involves bulky or α-substituted enals that would otherwise suffer from severe steric clash and low conversion rates [1].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types